methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 5-nitrofuran-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate involves its interaction with biological targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate is unique due to its combination of a thiophene ring with a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other thiophene derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N2O6S |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14N2O6S/c1-8-9(2)24-14(13(8)15(19)22-3)16-11(18)6-4-10-5-7-12(23-10)17(20)21/h4-7H,1-3H3,(H,16,18)/b6-4+ |
InChI Key |
VIDUUFQSSLRIGL-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
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